((1R,2R)-2-Fluorocyclopropyl)methanol
Description
((1R,2R)-2-Fluorocyclopropyl)methanol is a chiral cyclopropane derivative characterized by a fluorine atom at the 2-position of the cyclopropane ring and a hydroxymethyl group at the adjacent carbon. Its stereochemistry (R,R configuration) plays a critical role in its physicochemical and biological properties. This compound is frequently employed as a building block in medicinal chemistry, particularly in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. For example, it serves as a key intermediate in sitafloxacin derivatives, which exhibit potent antimicrobial activity . The fluorine atom enhances metabolic stability and modulates lipophilicity, while the hydroxymethyl group provides a handle for further functionalization .
Properties
IUPAC Name |
[(1R,2R)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Fluorocyclopropyl)methanol typically involves the cyclopropanation of alkenes followed by fluorination and hydroxylation. One common method includes the use of diazomethane for cyclopropanation, followed by selective fluorination using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and fluorination steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: ((1R,2R)-2-Fluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Nucleophiles like amines or thiols
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Cyclopropylmethanol derivatives
Substitution: Substituted cyclopropylmethanol derivatives
Scientific Research Applications
Pharmaceutical Applications
Drug Design and Development
- The compound serves as a bioisostere in drug design, where the fluorine atom can enhance metabolic stability and bioavailability of drug candidates. Its unique stereochemistry allows for the exploration of stereochemical effects in biological interactions, making it an attractive candidate for developing new therapeutic agents.
- Research has indicated that derivatives of cyclopropyl-containing compounds exhibit selective activity against serotonin receptors (5-HT2C), which are implicated in various psychiatric disorders. For instance, fluorinated cyclopropane derivatives have been synthesized to improve drug-like properties and selectivity over other receptor subtypes .
Case Studies
- A study focused on synthesizing fluorinated cyclopropane derivatives demonstrated that introducing a fluorine substituent significantly improved the selectivity and potency of certain 5-HT2C agonists. This highlights the potential of ((1R,2R)-2-Fluorocyclopropyl)methanol in developing drugs with enhanced efficacy and reduced side effects .
Organic Synthesis
Building Block for Fluorinated Compounds
- This compound is utilized as a building block in organic synthesis, particularly for creating fluorinated pharmaceuticals and agrochemicals. Its structure allows for various functional group transformations, making it versatile in synthetic pathways .
- The compound can be synthesized through cyclopropanation followed by fluorination and functional group modifications. This method is crucial for producing complex molecules with specific stereochemical configurations.
Materials Science
Specialty Chemicals and Materials
- In materials science, this compound is explored for its potential to produce specialty chemicals with enhanced thermal stability and resistance to degradation due to its fluorinated nature. This characteristic is particularly valuable in developing advanced materials used in electronics and coatings .
- The compound's unique properties can lead to innovations in polymer chemistry where fluorinated compounds often exhibit desirable characteristics such as low surface energy and high chemical resistance.
Biological Research
Mechanistic Studies
- The compound is studied for its interactions with biological targets such as enzymes and receptors. The presence of the fluorine atom can significantly affect the compound's reactivity and binding affinity, providing insights into the design of more effective drugs .
- Understanding these interactions is crucial for advancing pharmacological studies aimed at optimizing drug candidates based on this compound.
Summary Table: Applications of this compound
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as a bioisostere; enhances metabolic stability; selective activity against serotonin receptors |
| Organic Synthesis | Building block for fluorinated compounds; versatile in functional group transformations |
| Materials Science | Produces specialty chemicals with enhanced properties; valuable in polymer chemistry |
| Biological Research | Studies interactions with biological targets; influences binding affinity and reactivity |
Mechanism of Action
The mechanism of action of ((1R,2R)-2-Fluorocyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
a. [(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol
- Substituent : Trifluoromethyl (-CF₃) instead of fluorine (-F).
- Impact: Increased lipophilicity (logP ~1.2 estimated) compared to the fluoro analog (logP ~0.08 for fluoromethyl derivatives) . Enhanced metabolic stability due to the electron-withdrawing CF₃ group, but reduced solubility in aqueous media. Example: rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol (CAS: 78376-92-8) has a molecular weight of 140.11 g/mol (C₅H₇F₃O) and is used in biochemical reagents .
b. rac-[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol
- Substituent : Fluoromethyl (-CH₂F) instead of -F.
- Impact :
Stereoisomeric Comparisons
a. (1R,2R) vs. (1R,2S) Configurations
- Permeability : (1R,2S)-2-Fluorocyclopropyl analogs exhibit reduced Caco-2 permeability compared to their des-fluoro counterparts, likely due to increased polarity from the fluorine atom .
- Biological Activity: In fluoroquinolone derivatives, the (1R,2R) configuration (e.g., sitafloxacin RR isomer) shows superior antimicrobial efficacy (MIC values: 0.06–0.25 µg/mL against Mycobacterium tuberculosis) compared to (1S,2R) isomers .
b. rac-[(1R,2R) vs. rac-[(1R,2S) Derivatives
- Synthesis : Racemic mixtures of fluorocyclopropyl derivatives often require chiral resolution, impacting yield and scalability. For example, sitafloxacin RR isomer synthesis involves multi-step routes with ~68% yield after crystallization .
Biological Activity
((1R,2R)-2-Fluorocyclopropyl)methanol is a chiral organic compound characterized by a cyclopropyl ring and a hydroxymethyl group, with the molecular formula C₄H₇FO and a molecular weight of 90.10 g/mol. The presence of the fluorine atom in its structure is believed to enhance its biological activity, particularly in medicinal chemistry and drug development.
Structural Characteristics
The unique stereochemistry of this compound significantly influences its chemical behavior and interactions with biological systems. The fluorine atom can enhance binding affinity to various enzymes and receptors, potentially affecting metabolic stability and bioavailability. This compound's configuration allows it to act as a bioisostere in drug design, making it a candidate for further pharmacological studies.
Enzyme Interaction
The interaction studies focus on how this compound binds to various biological targets. The presence of fluorine is known to impact the compound's reactivity and interactions with enzymes and receptors. Research indicates that compounds with similar structural features often exhibit significant biological activity, suggesting that this compound may also possess similar properties.
Pharmacological Potential
The potential applications of this compound in drug development are noteworthy. Its structural features make it a candidate for designing molecules with improved pharmacokinetic properties and target specificity. It can serve as a probe in biological research to study the effects of fluorine substitution on biological activity and molecular interactions .
Case Studies and Research Findings
A summary of relevant research findings related to this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
